molecular formula C12H13BrN2O3S B6708444 1-(2-bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)methanesulfonamide

1-(2-bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)methanesulfonamide

Cat. No.: B6708444
M. Wt: 345.21 g/mol
InChI Key: VGQYLSCCRLYWOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated aromatic ring, a methoxy group, a cyanocyclopropyl moiety, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Methoxylation: The methoxy group is introduced via nucleophilic substitution, often using methanol and a strong base.

    Cyclopropanation: The cyanocyclopropyl group is synthesized through a cyclopropanation reaction, which can involve the use of diazo compounds and transition metal catalysts.

    Sulfonamide Formation: The final step involves the formation of the methanesulfonamide group, typically through the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, or the cyanocyclopropyl group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of de-brominated products or amines.

    Substitution: Formation of azides, thiols, or other substituted products.

Scientific Research Applications

1-(2-bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aromatic ring and methanesulfonamide group are key functional groups that enable binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide
  • 1-(2-bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)benzamide
  • 1-(2-bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)ethanesulfonamide

Uniqueness

1-(2-bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

Properties

IUPAC Name

1-(2-bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3S/c1-18-10-2-3-11(13)9(6-10)7-19(16,17)15-12(8-14)4-5-12/h2-3,6,15H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQYLSCCRLYWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CS(=O)(=O)NC2(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.